Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features. The compound is characterized by a spiro[3.3]heptane core, which includes an oxygen and nitrogen atom within the ring system. This structure imparts distinct chemical properties that make it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to purify the compound . The use of advanced synthetic methods and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.
Biological Activity
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- IUPAC Name : Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- CAS Number : 1223573-41-8
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of both a carboxylate and an oxa group contributes to its reactivity and potential as a pharmacophore.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets due to its unique conformation and functional groups.
Antimicrobial Effects
The antimicrobial activity of related compounds suggests that this compound may also possess similar properties. Compounds with spiro structures have been reported to exhibit significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
Case Studies and Research Findings
Several studies have been conducted to explore the synthesis and biological evaluation of spirocyclic compounds:
- Synthesis Pathways : Efficient synthetic routes for producing this compound have been developed, highlighting its accessibility for further biological testing .
- Biological Testing : In vitro assays have demonstrated that related compounds exhibit potent activity against various pathogens, suggesting that this compound could be evaluated for similar effects .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFKIIBTYOOVJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716613 |
Source
|
Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-27-6 |
Source
|
Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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